Pipamperone

概要

説明

ピパペロンは、ブチロフェノン系に属する典型的な抗精神病薬です。 1961年にヤンセンファーマによって開発され、主に統合失調症の治療と、うつ病の睡眠補助薬として使用されています 。 ピパペロンは、精神科患者の睡眠パターンを正常化する能力と、鎮静効果で知られています .

2. 製法

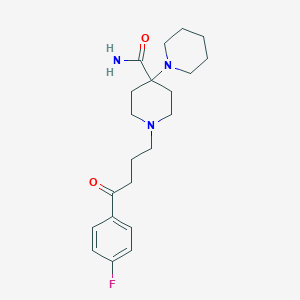

合成経路と反応条件: ピパペロンは、4-フルオロブチロフェノンとピペリジンを反応させて中間体を形成する多段階プロセスによって合成されます。 この中間体は、次に4-ピペリジノピペリジンと反応してピパペロンが得られます .

工業的製法: ピパペロンの工業的製法には、最終生成物の純度と収率を確保するために、大規模な反応器と制御された環境の使用が含まれます。 このプロセスには、通常、純粋な化合物を得るための結晶化、ろ過、乾燥などの手順が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Pipamperone is synthesized through a multi-step process involving the reaction of 4-fluorobutyrophenone with piperidine to form the intermediate compound. This intermediate is then reacted with 4-piperidinopiperidine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process typically includes steps such as crystallization, filtration, and drying to obtain the pure compound .

化学反応の分析

反応の種類: ピパペロンは、以下を含むさまざまな化学反応を起こします。

酸化: ピパペロンは、対応するN-オキシド誘導体に酸化される可能性があります。

還元: 還元反応は、ピパペロンをその還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物には、N-オキシドやハロゲン化化合物などのピパペロンのさまざまな誘導体が含まれます .

科学的研究の応用

Antipsychotic Treatment

Mechanism of Action

Pipamperone acts primarily as an antagonist of the dopamine D4 receptor and the serotonin 5-HT2A receptor, with lesser effects on D2 receptors. This selectivity contributes to its antipsychotic properties while minimizing extrapyramidal side effects commonly associated with typical antipsychotics .

Clinical Use

this compound is utilized in the treatment of schizophrenia and other psychotic disorders. Its effectiveness in managing positive symptoms such as hallucinations and delusions has been documented in various studies. For instance, a case study highlighted its use in a patient with refractory schizophrenia, where this compound was combined with clozapine and sodium valproate, resulting in significant symptom improvement without notable adverse effects .

Management of Delirium

Efficacy in Delirium

Recent studies have evaluated this compound's effectiveness in treating delirium, particularly among elderly patients. In a cohort study involving 192 patients, low-dose this compound demonstrated comparable efficacy to haloperidol and atypical antipsychotics, achieving delirium resolution in approximately 70% of cases over an average duration of 6.4 days . Moreover, when used alongside haloperidol, it reduced the need for benzodiazepines, indicating its potential as a safer alternative in managing delirium.

Treatment of Mood Disorders

Low-Dose Applications

Emerging research suggests that this compound may be beneficial in treating mood disorders, especially for patients resistant to traditional serotonin reuptake inhibitors (SRIs). A patent application describes the use of low doses (less than 20 mg/day) for managing major depressive disorder, highlighting its selective antagonistic properties on serotonin receptors which may enhance treatment outcomes for mood dysregulation .

Pediatric Applications

Population Pharmacokinetics

A study focused on pediatric populations indicated that this compound could be effective for children with behavioral issues such as autism spectrum disorder and attention deficit/hyperactivity disorder. The pharmacokinetic modeling suggested that dosing should be adjusted based on body weight to optimize therapeutic outcomes . The findings indicated that lower therapeutic reference ranges might be appropriate for children compared to adults.

Safety Profile and Side Effects

Adverse Effects

this compound's safety profile is generally favorable compared to other antipsychotics. Its high receptor selectivity minimizes the risk of extrapyramidal symptoms, making it a preferred option for patients sensitive to such side effects . However, caution is advised due to potential interactions with other medications and the need for careful monitoring during treatment.

Comprehensive Data Table

| Application | Population | Efficacy | Dosage Recommendations |

|---|---|---|---|

| Antipsychotic Treatment | Adults with schizophrenia | Significant symptom improvement | Variable; tailored to individual needs |

| Management of Delirium | Elderly patients | 70% resolution rate | Low-dose; specific to patient needs |

| Mood Disorders | Adults with refractory mood disorders | Effective at low doses | <20 mg/day recommended |

| Pediatric Behavioral Issues | Children & adolescents | Effective; adjust by weight | Body weight-dependent dosing |

作用機序

ピパペロンは、主にセロトニン5-HT2A受容体とドーパミンD4受容体に結合することにより効果を発揮します。これらの受容体においてアンタゴニストとして作用し、セロトニンとドーパミンの作用を阻害します。 このメカニズムは、患者の精神病症状を軽減し、睡眠パターンを正常化することに役立ちます .

類似の化合物:

レボメプロマジン: 鎮静効果のある別の低力価抗精神病薬です。

メルペロン: 類似の抗精神病作用を持つブチロフェノン誘導体です。

ハロペリドール: 受容体結合プロファイルが異なる高力価抗精神病薬です.

ピパペロンの独自性: ピパペロンは、セロトニン5-HT2AとドーパミンD4受容体に対する高い選択性により、主にドーパミンD2受容体を標的とする他の抗精神病薬とは異なります。 この選択性は、他の抗精神病薬に比べて、錐体外路症状の発現率が低いことに貢献しています .

類似化合物との比較

Levomepromazine: Another low-potency antipsychotic with sedative effects.

Melperone: A butyrophenone derivative with similar antipsychotic properties.

Haloperidol: A high-potency antipsychotic with a different receptor binding profile.

Uniqueness of Pipamperone: this compound is unique due to its high selectivity for serotonin 5-HT2A and dopamine D4 receptors, which distinguishes it from other antipsychotics that primarily target dopamine D2 receptors. This selectivity contributes to its lower incidence of extrapyramidal side effects compared to other antipsychotics .

生物活性

Pipamperone is a butyrophenone derivative primarily used as an antipsychotic medication. Its biological activity is characterized by its interactions with various neurotransmitter receptors, leading to therapeutic effects in psychiatric disorders, particularly schizophrenia and agitation. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical studies, and case evaluations.

This compound exhibits a complex mechanism of action, primarily functioning as an antagonist at several receptor sites:

- Dopamine Receptors : It has a high affinity for D4 dopamine receptors (15-fold higher than D2 receptors), which is significant for its antipsychotic effects. This selectivity may help reduce the risk of extrapyramidal symptoms commonly associated with traditional antipsychotics .

- Serotonin Receptors : this compound also acts on 5-HT2A and 5-HT2C serotonin receptors, contributing to its efficacy in managing psychotic symptoms and improving mood regulation .

- Adrenergic Receptors : The drug has antagonistic properties on alpha-1 and alpha-2 adrenergic receptors, which may influence its sedative effects .

Pharmacokinetics

This compound is metabolized in the liver and primarily eliminated via the kidneys. Its half-life ranges from 17 to 26 hours, allowing for flexible dosing schedules. Studies have shown that the apparent volume of distribution is approximately 416 L/70 kg, indicating extensive distribution in body tissues .

| Parameter | Value |

|---|---|

| Half-life | 17-26 hours |

| Volume of distribution | 416 L/70 kg |

| Clearance | 22.1 L/h/70 kg |

Efficacy in Behavioral Disorders

A double-blind crossover study involving 20 female patients with behavioral disorders demonstrated that this compound significantly improved symptoms compared to placebo. Key findings included:

- Dosage : Initial dosage was set at 40 mg twice daily, increasing to 80 mg.

- Assessment : Patients showed improvement in seven out of ten behavioral items after treatment with this compound .

Management of Delirium

In a preliminary evaluation involving elderly patients with delirium, low-dose this compound monotherapy led to a resolution rate of approximately 70% over an average duration of 6.4 days. This performance was comparable to traditional treatments such as haloperidol .

Pharmacokinetic Modeling

A population pharmacokinetic study showed that this compound concentrations were higher in responders than non-responders among pediatric patients with behavioral issues. The median trough concentrations were notably different, suggesting that individualized dosing could enhance treatment outcomes .

Case Studies

- Study on Mental Retardation : A study involving mentally retarded patients indicated that this compound improved alertness and amenability during treatment phases compared to placebo .

- Pediatric Population : In a cohort study focusing on children diagnosed with autism spectrum disorder and ADHD, this compound was found effective at lower doses than typically recommended for adults, highlighting the need for tailored therapeutic approaches based on age and condition .

特性

IUPAC Name |

1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30FN3O2/c22-18-8-6-17(7-9-18)19(26)5-4-12-24-15-10-21(11-16-24,20(23)27)25-13-2-1-3-14-25/h6-9H,1-5,10-16H2,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKPFOAXAHJUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2448-68-2 (di-hydrochloride) | |

| Record name | Pipamperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048369 | |

| Record name | Pipamperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

soluble in methanol | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Pipamperone binds mainly to 5-HT2A receptors, with a nearly equal affinity to D4 receptors and a moderate affinity for 5-HT2C, D2, D3, 1- and 2B-adrenoceptors. This drug is a selective 5-HT2A, D1 and D4 antagonist. Extrapyramidal adverse effects also appear to be limited in pipamperone treatment compared to traditional antipsychotic medications due to its high receptor selectivity. Pipamperone has a 15-fold higher affinity for D4 than D2 receptors. It has been suggested that D4 receptors may play a role in the modulation of GABAergic neuronal activity by dopamine. | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1893-33-0 | |

| Record name | Pipamperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1893-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipamperone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001893330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipamperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipamperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPAMPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5402501F0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>254 | |

| Record name | Pipamperone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。